molecular formula C20H18N4O2S2 B2446819 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207021-59-7

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2446819
CAS No.: 1207021-59-7
M. Wt: 410.51
InChI Key: MWGMGYLBPRCCGI-UHFFFAOYSA-N
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Description

The compound 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has been explored for various applications in fields such as medicinal chemistry and pharmaceuticals. It features multiple functional groups that allow it to interact with biological systems in unique ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis starts with the preparation of 1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole by reacting furfural with phenylhydrazine under acidic conditions to form a hydrazone intermediate, which is then cyclized to the imidazole structure.

  • Step 2: : This intermediate is further functionalized at the 2-position with a thiol group using a thioacetic acid reagent under nucleophilic substitution conditions.

  • Step 3: : The final step involves coupling the thioacetamide intermediate with 4-methylthiazole-2-amine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing reaction conditions, such as temperature and solvent choice, to enhance yield and purity. Continuous flow reactors might be employed to maintain consistent reaction parameters and facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation to yield furanyl epoxides.

  • Reduction: : The imidazole ring may be reduced under catalytic hydrogenation to yield a saturated imidazoline derivative.

  • Substitution: : Various substituents can be introduced at different positions of the molecule via nucleophilic or electrophilic substitution.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid (m-CPBA) in a nonpolar solvent.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Use of alkyl halides or acyl chlorides under basic conditions.

Major Products

  • Oxidized products include furanyl epoxides.

  • Reduced products include imidazoline derivatives.

  • Substituted products vary based on the nucleophiles or electrophiles used.

Scientific Research Applications

Chemistry

  • Used as a building block for more complex chemical synthesis.

  • Potential precursor for materials with unique properties.

Biology

  • Investigated for its potential as an antimicrobial agent.

  • Studied for interactions with various enzymes and proteins.

Medicine

  • Examined for potential therapeutic uses, such as anti-inflammatory or anticancer properties.

Industry

  • Potential use in the development of specialized coatings or polymers.

  • Explored as a component in advanced drug delivery systems.

Mechanism of Action

The compound's mechanism of action involves its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The presence of multiple functional groups allows it to interact through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating biological pathways accordingly.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-thienylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

  • 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-ethylthiazol-2-yl)acetamide

  • 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Uniqueness

This compound stands out due to the specific arrangement of its functional groups, which provides a unique profile of chemical reactivity and biological activity. The combination of the furan, imidazole, and thiazole moieties allows for a diverse range of interactions and applications.

There you go! This should give you a solid foundation for understanding the compound and its relevance in various scientific fields.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-14-12-27-19(22-14)23-18(25)13-28-20-21-10-17(15-6-3-2-4-7-15)24(20)11-16-8-5-9-26-16/h2-10,12H,11,13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGMGYLBPRCCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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